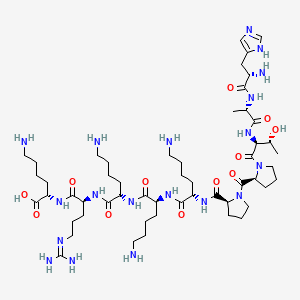

Cdc2 kinase substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C53H95N19O12 |

|---|---|

Molecular Weight |

1190.4 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C53H95N19O12/c1-31(64-44(75)34(58)28-33-29-61-30-63-33)43(74)70-42(32(2)73)51(82)72-27-13-20-41(72)50(81)71-26-12-19-40(71)49(80)68-37(16-5-9-23-56)47(78)66-35(14-3-7-21-54)45(76)65-36(15-4-8-22-55)46(77)67-38(18-11-25-62-53(59)60)48(79)69-39(52(83)84)17-6-10-24-57/h29-32,34-42,73H,3-28,54-58H2,1-2H3,(H,61,63)(H,64,75)(H,65,76)(H,66,78)(H,67,77)(H,68,80)(H,69,79)(H,70,74)(H,83,84)(H4,59,60,62)/t31-,32+,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

YRAKOJSRPDUQJN-YFHILFKOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CN=CN3)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CN=CN3)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Gatekeeper of Mitosis: A Technical Guide to the Role of Cdc2 Kinase in the G2/M Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition from the Gap 2 (G2) phase to Mitosis (M) is a critical checkpoint in the eukaryotic cell cycle, ensuring that DNA replication is complete and the cellular environment is prepared for division. At the heart of this regulatory network lies Cyclin-Dependent Kinase 1 (Cdk1), historically known as Cdc2 kinase. As the master regulator of mitotic entry, the activation of Cdc2 is a tightly controlled, switch-like event that initiates a cascade of phosphorylation, leading to chromosome condensation, nuclear envelope breakdown, and spindle formation.[1] This technical guide provides an in-depth exploration of the core mechanisms governing Cdc2 activity, its key substrates, quantitative aspects of its regulation, and detailed experimental protocols for its study.

Core Regulatory Mechanism of Cdc2 at the G2/M Transition

The activity of Cdc2 is not a simple function of its concentration, which remains relatively stable throughout the cell cycle. Instead, its kinase activity is exquisitely regulated by a combination of cyclin binding and reversible phosphorylation, forming a bistable switch that ensures a sharp, irreversible entry into mitosis.[2]

1. Association with Cyclin B: During the S and G2 phases, Cdc2 associates with its regulatory partner, Cyclin B. This binding is a prerequisite for kinase activity but is not sufficient to activate the complex.[3]

2. Activating Phosphorylation by CAK: The Cdk-Activating Kinase (CAK) phosphorylates a conserved threonine residue (Thr161 in humans) on Cdc2. This phosphorylation is essential for the kinase to adopt its fully active conformation.[4]

3. Inhibitory Phosphorylation by Wee1 and Myt1: Concurrently, the Cdc2-Cyclin B complex is held in an inactive state, known as pre-MPF (M-phase Promoting Factor), by inhibitory phosphorylation on two key residues in the ATP-binding site: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[4][5] These phosphorylations are catalyzed by the kinases Myt1 and Wee1, respectively.[6]

4. Activation by Cdc25 Phosphatase: The trigger for mitotic entry is the dephosphorylation of Thr14 and Tyr15 by the dual-specificity phosphatase, Cdc25.[2][7] This action removes the inhibitory constraints, unleashing the full kinase activity of the Cdc2-Cyclin B complex.

5. Feedback Loops: Once activated, Cdc2-Cyclin B initiates a powerful positive feedback loop by phosphorylating and further activating its activator, Cdc25.[6] Simultaneously, it engages in a double-negative feedback loop by phosphorylating and inhibiting its inhibitor, Wee1.[6] These interlocking feedback mechanisms are responsible for the rapid, all-or-none surge in Cdc2 activity that drives the cell decisively into mitosis.[8]

Key Substrates and Downstream Events

The surge in Cdc2-Cyclin B activity at the G2/M transition triggers a massive wave of protein phosphorylation. These phosphorylation events alter the function of hundreds of substrate proteins, orchestrating the profound cellular reorganization required for mitosis.[9][10]

Key categories of Cdc2 substrates include:

-

Nuclear Lamins: Phosphorylation leads to the disassembly of the nuclear lamina and subsequent nuclear envelope breakdown.

-

Condensins and Cohesins: Phosphorylation helps regulate chromosome condensation and segregation.

-

Microtubule-Associated Proteins (MAPs): Phosphorylation modulates microtubule dynamics, leading to the formation of the mitotic spindle.

-

Golgi Matrix Proteins: Phosphorylation contributes to the fragmentation of the Golgi apparatus.

-

Anaphase-Promoting Complex/Cyclosome (APC/C): Later in mitosis, Cdc2 activity contributes to the activation of the APC/C, the E3 ubiquitin ligase that targets Cyclin B for degradation, leading to Cdc2 inactivation and mitotic exit.[3]

-

Protein Phosphatase 1 (PP-1): Cdc2 can phosphorylate and inhibit PP-1, a key phosphatase, thereby helping to maintain the phosphorylated state of its other substrates during mitosis.[11]

Quantitative Analysis of G2/M Control

The timing and regulation of the G2/M transition are quantitatively controlled. While absolute kinase activity values are highly dependent on experimental systems, relative changes and temporal dynamics provide crucial insights.

Table 1: Typical Cell Cycle Phase Durations in Human Cell Lines

| Cell Line | G2 Phase Duration (hours) | M Phase Duration (hours) | Total Cycle Time (hours) | Reference |

|---|---|---|---|---|

| HeLa | ~4.0 - 4.6 | ~1.0 - 1.1 | ~16 - 24 | [12][13][14] |

| Human Fibroblast | ~4.0 | ~1.0 | ~24 |[14] |

Note: Durations are approximate and can vary significantly with culture conditions.

Table 2: IC₅₀ Values of Selected Pan-CDK Inhibitors Against Cdc2 (CDK1)

| Inhibitor | Cdc2 (CDK1) IC₅₀ | Other CDKs Inhibited (IC₅₀) | Reference |

|---|---|---|---|

| Flavopiridol | 30 nM | CDK2 (100 nM), CDK4 (20 nM) | [15] |

| (R)-Roscovitine (Seliciclib) | 2.7 µM | CDK2 (0.1 µM), CDK7 (0.5 µM) | [15] |

| AT7519 | 190 nM | CDK2 (44 nM), CDK9 (<10 nM) | [15] |

| BAY-1000394 | 5 - 25 nM | CDK2, CDK4, CDK9 |[15] |

IC₅₀ values indicate the concentration of inhibitor required to reduce enzyme activity by 50% in vitro and are key parameters in drug development.

Experimental Methodologies

Studying Cdc2 kinase requires a combination of techniques to measure its activity, phosphorylation state, and interactions.

Detailed Protocol 1: In Vitro Cdc2 Kinase Assay via Immunoprecipitation

This protocol describes the measurement of Cdc2 kinase activity from cell lysates using an exogenous substrate.

1. Cell Lysate Preparation: a. Culture cells (e.g., HeLa) to ~80% confluency. For mitotic samples, treat with a microtubule-depolymerizing agent like nocodazole (e.g., 100 ng/mL for 16-18 hours) to arrest cells in M-phase. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells on the plate with ice-cold nondenaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate). d. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16] e. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. f. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Immunoprecipitation (IP) of Cdc2: a. To 200-500 µg of cell lysate, add 1-2 µg of a primary antibody against Cdc2 (or Cyclin B1). b. Incubate with gentle rotation for 2 hours to overnight at 4°C. c. Add 20-30 µL of a 50% slurry of Protein A/G agarose or magnetic beads. d. Incubate with gentle rotation for another 1-3 hours at 4°C to capture the antibody-protein complexes.[17] e. Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. f. Wash the beads 3-4 times with lysis buffer to remove non-specific binding. g. Wash the beads twice with a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT) to equilibrate.[17]

3. Kinase Reaction: a. Resuspend the washed beads in 40 µL of kinase assay buffer. b. Add the kinase substrate (e.g., 1 µg Histone H1) and ATP. The reaction mix should contain both non-radiolabeled ("cold") ATP and radiolabeled [γ-³²P]ATP for detection (final ATP concentration typically 50-200 µM). c. Incubate the reaction at 30°C for 20-30 minutes with occasional mixing.[17] d. Terminate the reaction by adding 20 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

4. Detection and Analysis: a. Separate the reaction products by SDS-PAGE. b. Dry the gel and expose it to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate. c. Quantify the signal using a phosphorimager or densitometry software. Kinase activity is proportional to the amount of ³²P incorporated into the substrate.

Detailed Protocol 2: Western Blotting for Inhibitory Tyr15 Phosphorylation

This method assesses the activation state of Cdc2 by detecting its phosphorylation status.

1. Sample Preparation: a. Prepare cell lysates as described in Protocol 1, Step 1. Ensure phosphatase inhibitors are included. b. Normalize lysate samples to equal protein concentration.

2. SDS-PAGE and Protein Transfer: a. Mix normalized lysates with SDS-PAGE sample buffer and boil for 5 minutes. b. Separate proteins on a 10-12% polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated Cdc2 at Tyr15 (e.g., Phospho-Cdc2 Tyr15 antibody) diluted in blocking buffer, typically overnight at 4°C.[5][18][19] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using an imaging system or X-ray film. A strong signal indicates a high level of inhibitory phosphorylation (inactive Cdc2), typical of G2 phase. A weak or absent signal is expected in M-phase-arrested cells where Cdc2 is active. c. For a loading control, the same membrane can be stripped and re-probed with an antibody against total Cdc2.[5]

Relevance in Drug Development

The indispensable role of Cdc2/CDK1 in cell proliferation makes it an attractive target for anti-cancer therapeutics.[20] Inhibiting Cdc2 can halt the cell cycle, particularly at the G2/M checkpoint, preventing the division of rapidly proliferating cancer cells.[15] The development of small molecule inhibitors targeting the ATP-binding pocket of Cdc2 and other CDKs has been a major focus of research. While early pan-CDK inhibitors showed promise, they often suffered from toxicity due to lack of specificity.[15] Current efforts are focused on developing more selective inhibitors and exploring combination therapies to enhance efficacy and overcome resistance. The quantitative assays described herein are fundamental tools for screening and characterizing the potency and selectivity of such inhibitors in preclinical drug development.[21]

Conclusion

Cdc2 kinase is the central engine driving the G2/M transition. Its activation is a highly regulated, switch-like process governed by cyclin binding, activating and inhibitory phosphorylations, and powerful feedback loops. Once active, Cdc2 phosphorylates a multitude of substrates to orchestrate the complex events of mitosis. Understanding the quantitative and mechanistic details of this process is crucial for basic cell cycle research and for the development of novel therapeutics targeting cell division in diseases like cancer. The experimental protocols outlined provide a robust framework for investigating this pivotal cell cycle regulator.

References

- 1. Cyclin-dependent kinase complex - Wikipedia [en.wikipedia.org]

- 2. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. The G2-to-M transition from a phosphatase perspective: a new vision of the meiotic division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-cdc2 (Tyr15) (10A11) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 6. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pnas.org [pnas.org]

- 10. The substrates of the cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell cycle-dependent phosphorylation of mammalian protein phosphatase 1 by cdc2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duration of phases in life cycle of HeLa cell - Human Homo sapiens - BNID 106404 [bionumbers.hms.harvard.edu]

- 13. Duration of each cell cycle phase of HeLa cel - Human Homo sapiens - BNID 103805 [bionumbers.hms.harvard.edu]

- 14. Duration of cell cycle phases for a typical c - Human Homo sapiens - BNID 112260 [bionumbers.hms.harvard.edu]

- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

- 17. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 18. biocompare.com [biocompare.com]

- 19. citeab.com [citeab.com]

- 20. Analysis of Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

The Orchestration of Cell Division: A Technical Guide to the Regulation of Cdc2 Kinase Activity by Cyclins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of the cell cycle is fundamental to the life of eukaryotic organisms. At the heart of this intricate regulatory network lies a family of serine/threonine protein kinases known as cyclin-dependent kinases (CDKs). Among these, Cdc2 (also known as Cdk1) stands out as a master regulator, primarily driving the cell's entry into and progression through mitosis. The activity of Cdc2 is not constitutive; it is exquisitely controlled by its association with regulatory protein subunits called cyclins and a series of phosphorylation and dephosphorylation events. This in-depth technical guide delineates the core mechanisms governing Cdc2 kinase activity, providing a comprehensive resource for researchers and professionals in drug development seeking to understand and target this critical cellular process.

Core Regulatory Mechanisms of Cdc2 Kinase

The activation of Cdc2 is a multi-step process, ensuring a tightly controlled and unidirectional progression through the cell cycle. This process is primarily governed by two key events: the binding of a cyclin partner and a series of crucial phosphorylation events.

Cyclin Binding: The Primary Activation Switch

The initial and indispensable step in Cdc2 activation is its association with a cyclin protein.[1][2] Cyclins are a family of proteins whose concentrations oscillate periodically throughout the cell cycle.[1] The binding of a cyclin to Cdc2 induces a significant conformational change in the kinase, moving a flexible region known as the T-loop (or activation loop) away from the catalytic site.[3][4] This initial conformational change grants partial kinase activity to the Cdc2-cyclin complex.[5][6]

Different classes of cyclins associate with Cdc2 at specific phases of the cell cycle to orchestrate distinct cellular events. For instance, Cyclin A and Cyclin B are the primary partners for Cdc2 during the G2 and M phases, respectively.[6][7] The specificity of these interactions is crucial for the temporal regulation of Cdc2 activity.

Phosphorylation: Fine-Tuning Cdc2 Activity

While cyclin binding is essential, full activation and subsequent inactivation of the Cdc2-cyclin complex are governed by a delicate balance of phosphorylation and dephosphorylation events at key residues on the Cdc2 subunit.[8]

Full kinase activity of the Cdc2-cyclin complex requires phosphorylation at a conserved threonine residue (Threonine 161 in human Cdc2).[8][9][10] This phosphorylation is carried out by the CDK-activating kinase (CAK) .[11][12][13] The phosphorylation of Thr161 stabilizes the T-loop in an active conformation, allowing for optimal substrate binding and catalysis.[3][14] In some cases, phosphorylation by CAK can also enhance the affinity of Cdc2 for certain cyclins, such as Cyclin A.[11][12]

To prevent premature activation, the Cdc2-cyclin complex is held in an inactive state by inhibitory phosphorylation at two other conserved residues within the ATP-binding site: Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[15][16][17] These inhibitory phosphorylations are catalyzed by the Wee1 and Myt1 kinases.[18][19][20] Wee1 is a nuclear kinase that primarily phosphorylates Tyr15, while Myt1 is a membrane-associated kinase that can phosphorylate both Thr14 and Tyr15.[16] This inhibitory phosphorylation physically blocks the binding of ATP, thereby rendering the kinase inactive.[17]

The final trigger for Cdc2 activation at the G2/M transition is the removal of the inhibitory phosphates from Thr14 and Tyr15. This crucial dephosphorylation is performed by the dual-specificity phosphatase Cdc25 .[18][19][20] The activation of Cdc25 itself is a highly regulated process, often involving phosphorylation by kinases such as Polo-like kinase 1 (Plk1) and Cdc2 itself, creating a positive feedback loop that ensures a rapid and irreversible entry into mitosis.[21][22]

Signaling Pathways and Logical Relationships

The interplay between cyclins, Cdc2, and the regulatory kinases and phosphatases forms a complex signaling network. The following diagrams, generated using the DOT language, illustrate these key relationships.

Caption: The core activation and inhibition pathway of Cdc2 kinase.

Quantitative Data on Cdc2-Cyclin Interactions

The affinity and kinetics of Cdc2 binding to different cyclins, as well as the impact of phosphorylation, are critical for understanding the precise timing of cell cycle events. The following tables summarize key quantitative data from various studies.

| Cdc2/CDK-Cyclin Pair | Dissociation Constant (Kd) | Method | Reference |

| Cdc2 (fission yeast) - Cdc13 (Cyclin B) | ~1.5 - 4.5 nM | FCCS | [23][24] |

| CDK1 - Cyclin B1 | Varies with cell cycle stage | FCCS | [23] |

| Cdk2 - Cyclin A | ~1.9 nM | BLI | [25] |

| Cdk2 - Cyclin A | ~50 nM | MANT-ATP Fluorescence | [25] |

Note: Dissociation constants can vary depending on the experimental conditions and measurement techniques.

| Condition | Effect on Cdc2/CDK-Cyclin Affinity | Reference |

| Phosphorylation of Cdc2 (Thr161) by CAK | Required for high-affinity binding to Cyclin A | [11][12] |

| Phosphorylation of Cdc2 (Thr161) by CAK | Not required for high-affinity binding to Cyclin B | [11][12] |

| Cdk2 Inhibitors (Type I) | Increased affinity for Cyclin A by decreasing the dissociation rate | [25] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Cdc2 kinase activity. Below are outlines of key experimental protocols.

In Vitro Kinase Assay for Cdc2 Activity

This protocol measures the ability of Cdc2 to phosphorylate a model substrate.

Workflow Diagram:

Caption: Workflow for a radioactive in vitro Cdc2 kinase assay.

Methodology:

-

Cell Lysis: Lyse cells in a buffer that preserves kinase activity and protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for Cdc2 or its cyclin partner, coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., Histone H1), MgCl2, and [γ-32P]ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

Alternative non-radioactive methods utilize ADP-Glo™ kinase assays or fluorescence polarization-based assays.[26][27][28][29]

Biolayer Interferometry (BLI) for Measuring Cdc2-Cyclin Binding Kinetics

BLI is a label-free technique to measure real-time protein-protein interactions.

Workflow Diagram:

Caption: Workflow for measuring Cdc2-cyclin binding kinetics using BLI.

Methodology:

-

Protein Preparation: Purify recombinant Cdc2 and cyclin proteins. One of the proteins is typically biotinylated for immobilization.

-

Immobilization: Load biotinylated Cdc2 onto streptavidin-coated biosensor tips.

-

Baseline: Equilibrate the biosensor tips in assay buffer to establish a stable baseline.

-

Association: Move the biosensor tips into wells containing various concentrations of the cyclin partner. The change in the interference pattern, indicative of protein binding, is monitored in real-time.

-

Dissociation: Transfer the biosensor tips back into wells containing only assay buffer and monitor the dissociation of the complex.

-

Data Analysis: Fit the association and dissociation curves to a binding model to calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff/kon).[25][30]

Conclusion

The regulation of Cdc2 kinase activity is a cornerstone of cell cycle control. Its activation through a concerted series of cyclin binding and phosphorylation events, and its subsequent inactivation, are tightly controlled to ensure the fidelity of cell division. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is paramount for both fundamental biological research and the development of novel therapeutic strategies targeting cell proliferation in diseases such as cancer. This guide provides a foundational resource for professionals dedicated to advancing our knowledge in this critical field.

References

- 1. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]

- 2. From Cdc2 to Cdk1: when did the cell cycle kinase join its cyclin partner? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Activation mechanism of CDK2: role of cyclin binding versus phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase complex - Wikipedia [en.wikipedia.org]

- 7. Role for Cdk1 (Cdc2)/cyclin A in preventing the mammalian origin recognition complex's largest subunit (Orc1) from binding to chromatin during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdc2 phosphorylation is required for its interaction with cyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdc2 protein kinase: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. Effects of phosphorylation by CAK on cyclin binding by CDC2 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of phosphorylation by CAK on cyclin binding by CDC2 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Structural basis of cyclin-dependent kinase activation by phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. researchgate.net [researchgate.net]

- 21. Ultrasensitivity in the regulation of Cdc25C by Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphorylation and activation of human cdc25-C by cdc2--cyclin B and its involvement in the self-amplification of MPF at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. biorxiv.org [biorxiv.org]

- 25. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. Analysis of Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 30. Differences in Binding Affinity Among Cell-cycle CDK and Cyclin Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orchestration of Cell Division: A Comparative Analysis of Cdc2/Cdk1 Kinase Substrates in Yeast and Humans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell division cycle is a fundamental process meticulously controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). At the heart of this regulatory network lies a master orchestrator: Cdc2 kinase in yeast and its ortholog, Cdk1, in humans. The activation of Cdc2/Cdk1, through its association with various cyclins, triggers a cascade of phosphorylation events that drive the cell through the G2 phase and into mitosis.[1][2] The specificity of these phosphorylation events is paramount for the precise timing and execution of complex processes such as chromosome condensation, nuclear envelope breakdown, and spindle formation.[1][3] Understanding the substrates of this pivotal kinase in different model organisms, such as the budding yeast (Saccharomyces cerevisiae), the fission yeast (Schizosaccharomyces pombe), and humans, provides invaluable insights into the conserved and divergent mechanisms of cell cycle control. This technical guide offers an in-depth comparative analysis of key Cdc2/Cdk1 substrates, detailed experimental methodologies for their identification, and visual representations of the associated signaling pathways and workflows.

Comparative Analysis of Cdc2/Cdk1 Substrates

The identification of direct substrates of Cdc2/Cdk1 has been a central focus of cell cycle research. Early studies relied on in vitro kinase assays with candidate proteins, while the advent of mass spectrometry-based phosphoproteomics has enabled large-scale, unbiased screening of substrates in vivo.[4][5][6][7] These approaches have revealed a vast and complex network of proteins that are targeted by Cdc2/Cdk1 to orchestrate mitotic entry.

Key Substrates in Yeast

In both S. cerevisiae and S. pombe, Cdc2 (also known as Cdc28 in S. cerevisiae) is the sole CDK required to drive the cell cycle.[8][9][10] Its activity is modulated by association with different cyclins, which not only regulate its kinase activity but also contribute to substrate specificity.[8][11][12]

Table 1: Key Substrates of Cdc2 Kinase in Yeast

| Substrate | Organism | Function | Key Phosphorylation Site(s) | Quantitative Data/Notes |

| Histone H1 | S. pombe, S. cerevisiae | Chromosome condensation | Multiple S/T-P motifs | Universal substrate used in in vitro kinase assays.[13][14] |

| Cdc13 | S. pombe | Mitotic B-type cyclin | Multiple sites | Forms a complex with Cdc2 and is also a substrate.[14] |

| Crb2 | S. pombe | DNA damage checkpoint protein | Threonine-215 | Phosphorylation in mitosis triggers complex formation with Rad4.[15] |

| dis1 | S. pombe | Microtubule-associated protein | Not specified | Phosphorylation ensures proper microtubule dynamics.[11] |

| Sld2 | S. cerevisiae | DNA replication initiation | Multiple S/T-P sites | Preferentially phosphorylated by Clb5-Cdc28.[12] |

| Cdc6 | S. cerevisiae | DNA replication licensing | Multiple S/T-P sites | A Clb5-specific target.[12] |

| Orc6 | S. cerevisiae | Origin recognition complex subunit | Multiple S/T-P sites | More efficiently phosphorylated by Clb5-Cdk1.[12] |

| Cdh1 | S. cerevisiae | APC/C co-activator | Multiple sites | A Clb5-specific target, inhibiting its activity.[12] |

| Cdc14 | S. cerevisiae | Phosphatase | Serine-429 | Phosphorylation by Clb5/Cdc28 decreases its activity. |

| Bik1 | S. cerevisiae | Microtubule-associated protein | Not specified | Identified as a Clb5/Cdc28 substrate. |

Key Substrates in Humans

In humans, Cdk1 is the essential kinase that drives cells into mitosis.[3] Its activity is primarily regulated by association with cyclin A and cyclin B.[16][17] Quantitative phosphoproteomic studies using Cdk1 inhibitors have identified hundreds of potential substrates, shedding light on the intricate regulation of human mitosis.[3][18][19]

Table 2: Key Substrates of Cdk1 Kinase in Humans

| Substrate | Function | Key Phosphorylation Site(s) | Quantitative Data/Notes |

| Lamin A/B | Nuclear envelope structure | Multiple S/T-P sites | Phosphorylation leads to nuclear envelope breakdown. |

| Histone H1 | Chromosome condensation | Multiple S/T-P motifs | A well-established mitotic substrate. |

| p107 | Pocket protein, cell cycle regulation | Not specified | Phosphorylated by Cyclin A-CDK but not Cyclin B-CDK.[12] |

| 4E-BP1 | Translation initiation inhibitor | Multiple sites | Directly phosphorylated by Cdk1.[20] |

| eEF2K | Elongation factor 2 kinase | Serine-359 | Inhibitory phosphorylation by Cdk1 stimulates eEF2 activity.[20] |

| LARP1 | RNA-binding protein | Not specified | Identified as a Cdk1 substrate involved in translation regulation.[20] |

| RPL12 | Ribosomal protein | Serine-38 | Phosphorylation regulates translation of specific mRNAs during mitosis.[20] |

| eEF1D | Elongation factor 1B subunit | Conserved Cdk1 site | A physiological substrate for Cdk1 during meiosis resumption.[20] |

| RL12 | Ribosomal protein | Not specified | Exhibits site-specific CDK2-dependent phosphorylation in vivo.[21] |

| SF3B1 | Splicing factor | Not specified | Phosphorylation impacts cell cycle-dependent splicing.[3] |

| ARPP19 | PP2A-B55 modulator | Not specified | Involved in a Cdk1-regulated splicing network.[3] |

| ENSA | PP2A-B55 modulator | Not specified | Part of a Cdk1-regulated splicing network.[3] |

Experimental Protocols

The identification and validation of Cdc2/Cdk1 substrates employ a range of sophisticated techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This is a fundamental technique to determine if a protein is a direct substrate of a kinase.

a. Immunoprecipitation of Kinase (from Yeast Lysates) [13]

-

Cell Lysis: Grow yeast cells to mid-log phase and harvest by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). Lyse cells by bead beating or other mechanical disruption at 4°C.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet cell debris.

-

Immunoprecipitation: Incubate the clarified lysate with an antibody specific to the Cdc2/Cdk1-cyclin complex (e.g., anti-Cdc28 or anti-cyclin) for 2-4 hours at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G-Sepharose beads and incubate for an additional 1 hour to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by gentle centrifugation and wash them three times with lysis buffer and twice with kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

b. Kinase Reaction [13][22][23]

-

Reaction Setup: Resuspend the washed beads in kinase buffer. Add the purified recombinant substrate protein (e.g., 1-2 µg of Histone H1 or a candidate protein) and ATP. For radioactive assays, include [γ-³²P]ATP (10 µCi). For non-radioactive assays for mass spectrometry, use unlabeled ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis:

-

Radioactive: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect phosphorylated substrates.

-

Non-radioactive (for Mass Spectrometry): Separate proteins by SDS-PAGE, stain the gel with Coomassie Blue, excise the band corresponding to the substrate, and proceed with in-gel digestion and mass spectrometry analysis to identify phosphorylation sites.[23]

-

Quantitative Phosphoproteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry allows for the quantitative comparison of protein phosphorylation levels between different cell populations.[16][18][24]

-

Cell Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., ¹³C₆-¹⁵N₂-Lys) and arginine (e.g., ¹³C₆-¹⁵N₄-Arg) for at least five cell divisions to ensure complete incorporation.

-

Cell Treatment and Lysis: Treat the "heavy" labeled cells with a Cdk1 inhibitor (e.g., RO-3306 or Flavopiridol) and the "light" labeled cells with a vehicle control (e.g., DMSO).[18] Harvest and lyse the cells from both populations.

-

Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the proteins with trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the mixed peptide sample using methods such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms. A significant decrease in the heavy-to-light ratio for a particular phosphopeptide indicates that its phosphorylation is dependent on Cdk1 activity.

Kinase Assay Linked with Phosphoproteomics (KALIP)

The KALIP approach combines in vitro kinase assays with in vivo phosphoproteomics to identify direct kinase substrates with high confidence.[6][25]

-

In Vivo Phosphoproteome: Perform a quantitative phosphoproteomics experiment (as described above) to identify phosphosites that are dependent on the kinase of interest in vivo.

-

Preparation of Dephosphorylated Peptide Library:

-

Lyse cells and digest the proteome with trypsin.

-

Enrich for phosphopeptides.

-

Dephosphorylate the enriched phosphopeptides using a phosphatase (e.g., alkaline phosphatase). This creates a library of peptides that were originally phosphorylated in the cell.

-

-

In Vitro Kinase Reaction: Incubate the dephosphorylated peptide library with the purified active kinase of interest and ATP.

-

Identification of In Vitro Phosphorylated Peptides: Enrich for the newly phosphorylated peptides and identify them by LC-MS/MS.

-

Data Integration: Compare the list of peptides phosphorylated in vitro with the list of phosphopeptides that were down-regulated upon kinase inhibition in vivo. Peptides present in both datasets are high-confidence direct substrates of the kinase.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the complex processes described, the following diagrams were generated using Graphviz (DOT language).

Caption: Cdk1 activation pathway at the G2/M transition.

Caption: Workflow for Kinase Assay Linked with Phosphoproteomics (KALIP).

Conclusion

The study of Cdc2/Cdk1 substrates in yeast and humans has been instrumental in elucidating the fundamental mechanisms of cell cycle control. While there is a remarkable conservation of the core regulatory machinery, including the kinase itself and its primary mode of activation, the specific downstream targets can vary, reflecting the increased complexity of cellular processes in higher eukaryotes. The methodologies outlined in this guide, from traditional in vitro kinase assays to cutting-edge quantitative phosphoproteomics, provide a robust toolkit for researchers to further unravel the intricate signaling networks governed by Cdc2/Cdk1. A deeper understanding of these pathways is not only crucial for fundamental cell biology but also holds immense potential for the development of novel therapeutic strategies targeting cell proliferation in diseases such as cancer.

References

- 1. The substrates of the cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of cdc2 activity in Schizosaccharomyces pombe: the role of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Motif-centric phosphoproteomics to target kinase-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase complex - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Regulation of Cdc28 Cyclin-Dependent Protein Kinase Activity during the Cell Cycle of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. mcb.berkeley.edu [mcb.berkeley.edu]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. The fission yeast cdc2/cdc13/suc1 protein kinase: regulation of catalytic activity and nuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hyperactive Cdc2 kinase interferes with the response to broken replication forks by trapping S.pombe Crb2 in its mitotic T215 phosphorylated state - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying Cyclin A/Cdk1 Substrates in Mitosis in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of CDK2 substrates in human cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Global analysis of Cdk1 substrate phosphorylation sites provides insights into evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]

The Structural Basis of Cdc2 Kinase Substrate Recognition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 1 (Cdc2 or CDK1) is a key serine/threonine kinase that governs the transition from the G2 phase to mitosis (M phase) in the eukaryotic cell cycle. Its activity is tightly regulated, ensuring the orderly execution of mitotic events. A fundamental aspect of Cdc2 function is its ability to recognize and phosphorylate a specific subset of cellular proteins. Understanding the structural basis of this substrate recognition is paramount for elucidating the molecular mechanisms of cell cycle control and for the development of targeted therapeutics for diseases characterized by aberrant cell proliferation, such as cancer. This guide provides a comprehensive overview of the structural and molecular determinants of Cdc2 substrate recognition, detailed experimental protocols for its study, and quantitative data on kinase-substrate interactions.

Core Concepts in Cdc2 Substrate Recognition

The specificity of Cdc2 kinase is determined by a combination of factors, including the primary amino acid sequence surrounding the phosphorylation site, the presence of docking motifs on the substrate, and the associated cyclin subunit.

The Consensus Phosphorylation Motif

Cdc2, like other cyclin-dependent kinases, recognizes a minimal consensus sequence on its substrates: (S/T)PXX(K/R) , where S/T is the phosphorylatable serine or threonine, P is a proline residue at the +1 position, X is any amino acid, and K/R is a basic residue (lysine or arginine) at the +3 position.[1][2] The proline residue at the +1 position is a critical determinant for Cdc2 recognition.[1]

The Role of the Cyclin Subunit

Cdc2 is inactive as a monomer and requires association with a cyclin regulatory subunit, primarily cyclin A and cyclin B during G2 and M phases, for its activation.[3] The cyclin subunit not only activates the kinase domain but also contributes to substrate specificity.[4] Some substrates contain a "cyclin-binding motif," often an RXL (or Cy) motif, which interacts with a hydrophobic patch on the cyclin, thereby increasing the local concentration of the substrate and enhancing the efficiency of phosphorylation.[4][5]

Structural Determinants of Substrate Binding

Crystal structures of the highly homologous CDK2 in complex with cyclins and substrate peptides have provided invaluable insights into the structural basis of substrate recognition.[6] The substrate peptide binds in a groove on the surface of the kinase, with the (S/T)P motif making key contacts with the catalytic site. The proline at the +1 position fits into a hydrophobic pocket, and the basic residue at the +3 position forms electrostatic interactions with acidic residues on the kinase surface, further anchoring the substrate for catalysis.[6]

The activation of the Cdc2/cyclin complex involves a conformational change in the kinase's T-loop. Phosphorylation of a conserved threonine residue (Thr161 in human Cdc2) within this loop by the CDK-activating kinase (CAK) stabilizes the T-loop in an active conformation, allowing for efficient substrate binding and catalysis.[7][8]

Quantitative Analysis of Cdc2-Substrate Interactions

The interaction between Cdc2 and its substrates can be quantified by determining key kinetic and binding parameters. These values are crucial for comparing the efficiency of phosphorylation of different substrates and for understanding the impact of mutations or inhibitors.

| Substrate (Peptide/Protein) | Cyclin Partner | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Dissociation Constant (Kd) (µM) | Reference |

| Histone H1 peptide (PKTPKKAKKL) | Cln2 | 227 ± 25 | 1.1 ± 0.05 | 4,845 | - | [9] |

| Histone H1 peptide (PKTPKKAKKL) | Clb5 | 133 ± 15 | 1.2 ± 0.06 | 9,022 | - | [9] |

| Histone H1 peptide (PKTPKKAKKL) | Clb3 | 55 ± 9 | 1.3 ± 0.07 | 23,636 | - | [9] |

| Histone H1 peptide (PKTPKKAKKL) | Clb2 | 11 ± 1.2 | 1.5 ± 0.04 | 136,363 | - | [9] |

| Ac-Ser-Pro-Gly-Arg-Arg-Arg-Arg-Lys-amide | Not Specified | 1.50 ± 0.04 | 12.00 (µmol/min/mg) | - | - | [10] |

| Cdc13 (Cyclin B) | Cdc2 (in vivo) | - | - | - | 0.31 ± 0.22 | [11] |

| Monomeric Cdk2 (with CAK) | Cyclin A | ~5.8 | 1.20 | 2.1 x 10⁵ | - | [12] |

| Cdk2/Cyclin A complex | - | ~0.59 | 0.07 | 1.2 x 10⁵ | - | [12] |

| Staurosporine (inhibitor) | Cyclin A2 | - | - | - | 0.00293 | [13] |

Signaling Pathways and Experimental Workflows

Cdc2 Activation and Downstream Signaling to Nuclear Lamina

The activation of Cdc2 is a tightly regulated process involving multiple phosphorylation and dephosphorylation events. Once active, Cdc2 phosphorylates a myriad of substrates to orchestrate the complex events of mitosis. One of the key downstream events is the breakdown of the nuclear envelope, which is initiated by the phosphorylation of nuclear lamins.

Caption: Cdc2 activation and downstream signaling to nuclear lamins.

Experimental Workflow for Cdc2 Substrate Identification

Identifying the bona fide substrates of a protein kinase like Cdc2 is a multi-step process that often combines in vitro and in vivo approaches. The following workflow outlines a general strategy for substrate identification.

Caption: Experimental workflow for identifying Cdc2 kinase substrates.

Experimental Protocols

Purification of Active Recombinant Cdk1/Cyclin B from Insect Cells

This protocol is adapted from methodologies for expressing and purifying active CDK complexes.[8][14][15]

a. Recombinant Baculovirus Construction and Amplification:

-

Subclone human CDK1 and Cyclin B1 cDNA into a baculovirus transfer vector (e.g., pFastBac) suitable for co-expression. One of the proteins should be tagged (e.g., His6-tag on CDK1) for affinity purification.

-

Generate recombinant bacmids in E. coli (DH10Bac) and transfect into Sf9 insect cells to produce P1 viral stock.

-

Amplify the virus to a high-titer P3 stock. For active kinase, co-infect with a virus expressing a CDK-activating kinase (CAK) or utilize a cell line with high endogenous CAK activity.[14]

b. Protein Expression:

-

Infect a large culture of Sf9 or Tni cells at a density of 1.5-2.0 x 10⁶ cells/mL with the high-titer viral stock.

-

Incubate for 48-72 hours at 27°C with shaking.

-

Harvest cells by centrifugation at 1,000 x g for 10 minutes.

c. Lysis and Affinity Chromatography:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors).

-

Lyse cells by sonication or with a Dounce homogenizer.

-

Clarify the lysate by centrifugation at 100,000 x g for 1 hour.

-

Incubate the supernatant with Ni-NTA agarose resin for 1-2 hours at 4°C.

-

Wash the resin extensively with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the Cdk1/Cyclin B complex with elution buffer (lysis buffer with 250 mM imidazole).

d. Size-Exclusion Chromatography:

-

Concentrate the eluted protein and load onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Collect fractions and analyze by SDS-PAGE to identify those containing the pure, stoichiometric complex.

-

Pool the pure fractions, concentrate, and store at -80°C.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a classic method for measuring kinase activity using a radiolabeled ATP analog.[16][17]

a. Reaction Setup:

-

Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT), the substrate peptide (e.g., 10-50 µM), and purified active Cdc2/Cyclin B (e.g., 10-50 nM).

-

Prepare the ATP solution containing unlabeled ATP and [γ-³²P]ATP (to a final specific activity of ~200-500 cpm/pmol). The final ATP concentration should be close to the Km for ATP if known, or in the range of 10-100 µM.

-

Aliquot the master mix into reaction tubes.

b. Kinase Reaction:

-

Initiate the reaction by adding the ATP solution to the master mix.

-

Incubate at 30°C for a time course (e.g., 0, 5, 10, 20 minutes) to ensure the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

c. Filter Binding and Scintillation Counting:

-

Spot a portion of each reaction mixture onto a phosphocellulose filter paper (e.g., P81).

-

Wash the filters three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone and let the filters air dry.

-

Place the filters in scintillation vials with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

d. Data Analysis:

-

Calculate the amount of phosphate incorporated into the substrate in pmol using the specific activity of the ATP.

-

Plot the incorporated phosphate over time to determine the initial reaction velocity.

-

To determine Km and kcat for the substrate, perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the data to the Michaelis-Menten equation.

X-ray Crystallography of a Cdc2-Cyclin-Substrate Complex

This protocol provides a general outline of the steps involved in determining the crystal structure of a kinase-cyclin-substrate complex.

a. Protein Preparation:

-

Purify the Cdc2/Cyclin B complex to high homogeneity (>98%) as described above.

-

Synthesize a high-purity peptide corresponding to a substrate phosphorylation site. To trap the complex, a non-hydrolyzable ATP analog (e.g., AMP-PNP) and a substrate peptide with a non-phosphorylatable residue (e.g., serine to alanine mutation) can be used.

b. Crystallization:

-

Mix the purified Cdc2/Cyclin B complex, the substrate peptide, and the non-hydrolyzable ATP analog in a 1:5:5 molar ratio.

-

Screen for crystallization conditions using commercially available screens and the sitting-drop or hanging-drop vapor diffusion method.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

c. Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure by molecular replacement using a known CDK-cyclin structure as a search model.

-

Build and refine the model against the electron density map.

-

Validate the final structure.

Conclusion

The substrate recognition by Cdc2 kinase is a multifaceted process governed by a combination of sequence-specific interactions at the active site and docking interactions mediated by the cyclin subunit. A thorough understanding of these mechanisms, supported by quantitative kinetic and binding data, is essential for a complete picture of cell cycle regulation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricacies of Cdc2-substrate interactions, paving the way for new discoveries in cell biology and the development of novel anti-cancer therapies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Signaling Pathways that Regulate Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cdc2: a monopotent or pluripotent CDK? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Substrate specificity of CDK2-cyclin A. What is optimal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reconstitution and use of highly active human CDK1:Cyclin-B:CKS1 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dynamics of Cdk1 Substrate Specificity during the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Distinct Activation Pathways Confer Cyclin Binding Specificity on Cdk1 and Cdk2 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncolines.com [oncolines.com]

- 14. Reconstitution and use of highly active human CDK1:Cyclin‐B:CKS1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to Exploring the Subcellular Localization of Cdc2 Kinase Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and signaling pathways involved in determining the subcellular localization of Cdc2 kinase substrates. Cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), is a pivotal regulator of the cell cycle, primarily driving the transition from G2 to M phase.[1] Its activity is tightly controlled through association with cyclins and phosphorylation, and a key aspect of its function is the phosphorylation of a multitude of substrates in specific cellular compartments.[2][3] Understanding the dynamic localization of these substrates is crucial for elucidating the molecular mechanisms of cell cycle progression and for identifying potential therapeutic targets in diseases like cancer.

Data Presentation: Quantitative Analysis of Cdc2 Substrate Localization

The subcellular distribution of Cdc2 substrates is highly dynamic and regulated throughout the cell cycle. Quantitative proteomics and high-resolution imaging have provided valuable insights into the nuclear and cytoplasmic distribution of these proteins. While a comprehensive, unified database of quantitative localization data for all Cdc2 substrates is not yet available, the following table summarizes the localization patterns of several well-characterized substrates. The data is compiled from various studies employing techniques such as subcellular fractionation followed by mass spectrometry and quantitative immunofluorescence.

| Substrate | Predominant Interphase Localization | Predominant Mitotic Localization | Key Regulatory Notes |

| Lamin A/C | Nuclear Lamina | Soluble in cytoplasm after nuclear envelope breakdown | Phosphorylation by Cdc2 leads to disassembly of the nuclear lamina. |

| Histone H1 | Nucleus (associated with chromatin) | Chromosomes | Hyperphosphorylation by Cdc2 is linked to chromosome condensation. |

| Vimentin | Cytoplasm (intermediate filaments) | Reorganized into a cage-like structure surrounding the mitotic spindle | Cdc2-mediated phosphorylation leads to filament disassembly. |

| Caldesmon | Cytoplasm (associated with actin filaments) | Diffusely localized in the cytoplasm | Phosphorylation by Cdc2 inhibits its binding to actin, contributing to cytoskeletal rearrangements. |

| CDC6 | Nucleus | Cytoplasm | Phosphorylation by Cyclin A/CDK2 (a close relative of Cdc2) promotes its nuclear export, preventing DNA re-replication.[4][5] |

| Kid (Kinesin-like DNA-binding protein) | Nucleus (on chromosomes) | Spindle microtubules and chromosomes | Cdc2-mediated phosphorylation regulates its affinity for microtubules, ensuring proper chromosome alignment.[6][7] |

| Cyclin B1 | Cytoplasm | Nucleus | Nuclear translocation of the Cdc2/Cyclin B1 complex is a key event for mitotic entry.[8][9] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the subcellular localization of Cdc2 kinase substrates. Below are protocols for three key experimental techniques: Immunofluorescence, Subcellular Fractionation, and Live-Cell Imaging with Endogenous Protein Tagging.

Immunofluorescence Staining for Cdc2 Substrates

Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins within fixed cells.[10]

Materials:

-

Glass coverslips or chamber slides

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

Blocking solution: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBST (PBS with 0.1% Tween-20)

-

Primary antibody specific to the Cdc2 substrate of interest

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips or chamber slides and culture until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with the permeabilization solution for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate the cells with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibody in the blocking solution according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBST for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Subcellular Fractionation and Western Blotting

Subcellular fractionation allows for the separation of cellular components into different fractions (e.g., nuclear, cytoplasmic, membrane), enabling the analysis of protein localization by techniques like Western blotting.[11][12]

Materials:

-

Cultured cells

-

PBS

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, with protease and phosphatase inhibitors)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease and phosphatase inhibitors)

-

Dounce homogenizer

-

Microcentrifuge

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash them with ice-cold PBS.

-

Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 10-15 minutes to allow the cells to swell.

-

Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer with a loose-fitting pestle to disrupt the plasma membrane while keeping the nuclei intact.

-

Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant and store it at -80°C.

-

Isolation of Nuclear Fraction: Wash the pellet from the previous step with hypotonic lysis buffer to remove any remaining cytoplasmic contaminants. Centrifuge again and discard the supernatant.

-

Nuclear Lysis: Resuspend the nuclear pellet in the nuclear extraction buffer and incubate on ice for 30-60 minutes with occasional vortexing to lyse the nuclei and solubilize nuclear proteins.

-

Clarification of Nuclear Extract: Centrifuge the nuclear lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. The supernatant contains the soluble nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the Cdc2 substrate of interest. Use antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3 or Lamin B1) markers to verify the purity of the fractions.

Live-Cell Imaging with Endogenous Protein Tagging (CRISPR/Cas9)

Live-cell imaging allows for the visualization of protein dynamics in real-time. Tagging the endogenous protein of interest with a fluorescent protein using CRISPR/Cas9 technology avoids artifacts associated with overexpression systems.[13][14][15]

Materials:

-

Cas9 nuclease

-

Single guide RNA (sgRNA) targeting the genomic locus of the Cdc2 substrate

-

Donor DNA template containing the fluorescent protein sequence (e.g., GFP, RFP) flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site

-

Cell line of interest

-

Transfection reagent or electroporation system

-

Fluorescence-activated cell sorting (FACS) instrument (optional, for enrichment of edited cells)

-

Live-cell imaging microscope with an environmental chamber

Procedure:

-

Design and Preparation:

-

Design an sgRNA that targets the C- or N-terminus of the gene encoding the Cdc2 substrate, where the fluorescent tag will be inserted.

-

Construct a donor DNA template containing the fluorescent protein sequence flanked by 500-800 bp homology arms.

-

-

Transfection/Electroporation: Co-transfect or electroporate the cells with the Cas9 nuclease, sgRNA, and the donor DNA template.

-

Enrichment of Edited Cells (Optional): If the fluorescent tag is successfully integrated, the cells will express the fluorescently tagged protein. These cells can be enriched using FACS.

-

Clonal Isolation and Validation: Isolate single cells to generate clonal populations. Screen these clones by PCR and sequencing to confirm the correct integration of the fluorescent tag. Validate the expression and localization of the fusion protein by fluorescence microscopy and Western blotting.

-

Live-Cell Imaging:

-

Plate the validated cell line in a suitable imaging dish or chamber slide.

-

Use a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Acquire time-lapse images to observe the dynamic localization of the fluorescently tagged Cdc2 substrate throughout the cell cycle.

-

Signaling Pathways and Experimental Workflows

The subcellular localization of Cdc2 substrates is intricately regulated by various signaling pathways, primarily through the control of nuclear import and export machinery. Phosphorylation by Cdc2 can directly create or mask nuclear localization signals (NLS) or nuclear export signals (NES) on its substrates, thereby dictating their compartmentalization.

Cdc2-Mediated Regulation of Substrate Localization

Caption: Cdc2 phosphorylation can regulate the subcellular localization of its substrates by modulating their interaction with nuclear transport machinery.

Experimental Workflow for Determining Subcellular Localization

Caption: A typical experimental workflow for investigating the subcellular localization of a Cdc2 kinase substrate.

This guide provides a foundational framework for researchers embarking on the study of Cdc2 substrate localization. The combination of quantitative data analysis, detailed experimental protocols, and an understanding of the underlying signaling pathways will enable a more comprehensive and accurate exploration of this critical aspect of cell cycle regulation.

References

- 1. scbt.com [scbt.com]

- 2. The substrates of the cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent phosphorylation of mammalian protein phosphatase 1 by cdc2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. embopress.org [embopress.org]

- 7. Cdc2-mediated phosphorylation of Kid controls its distribution to spindle and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Import of Cdk/Cyclin Complexes: Identification of Distinct Mechanisms for Import of Cdk2/Cyclin E and Cdc2/Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear import of Cdk/cyclin complexes: identification of distinct mechanisms for import of Cdk2/cyclin E and Cdc2/cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrpub.org [hrpub.org]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. CRISPR/Cas9 Mediated Fluorescent Tagging of Endogenous Proteins in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescent tagging of endogenous proteins with CRISPR/Cas9 in primary mouse neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Cdc2 Kinase Signaling Pathways in Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division is a fundamental process orchestrated by a complex network of regulatory proteins, at the heart of which lies a family of enzymes known as cyclin-dependent kinases (CDKs). Among these, Cdc2, also known as Cyclin-Dependent Kinase 1 (CDK1), stands out as a master regulator of the cell cycle, particularly the G2/M transition, driving cells into mitosis.[1][2] Its activity is tightly controlled through association with regulatory subunits called cyclins and a series of phosphorylation and dephosphorylation events. Dysregulation of Cdc2 activity is a hallmark of many proliferative diseases, including cancer, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of Cdc2 signaling pathways in cell proliferation, detailing its regulatory mechanisms, key substrates, and the experimental methodologies used for its study.

Core Signaling Pathway of Cdc2/Cyclin B Activation

The activation of Cdc2 is a multi-step process culminating in the formation of an active complex with its primary mitotic partner, Cyclin B. This complex, often referred to as the Maturation-Promoting Factor (MPF), is the primary driver of mitotic entry.[3]

The journey to an active Cdc2/Cyclin B complex involves a series of precisely timed phosphorylation and dephosphorylation events. In the G2 phase, Cyclin B levels rise and it associates with Cdc2. This initial complex is held in an inactive state by inhibitory phosphorylation on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) of Cdc2 by the kinases Wee1 and Myt1.[4][5]

For the complex to become active, it must be dephosphorylated at these inhibitory sites by the phosphatase Cdc25C.[6][7] The activation of Cdc25C itself is a critical regulatory step, often initiated by Polo-like kinase 1 (Plk1).[8] Once a small amount of active Cdc2/Cyclin B is formed, it enters a positive feedback loop, further activating its activator, Cdc25C, and inhibiting its inhibitor, Wee1. This creates a rapid, switch-like activation of Cdc2, ensuring a decisive entry into mitosis. Full activation of the Cdc2/Cyclin B complex also requires an activating phosphorylation on Threonine 161 (Thr161) of Cdc2, catalyzed by the CDK-activating kinase (CAK).[4][9][10][11][12]

Overlapping Roles of Cdc2 and Cdk2

While Cdc2 (Cdk1) is the primary mitotic kinase, its close relative, Cdk2, plays a crucial role earlier in the cell cycle, particularly at the G1/S transition.[13][14][15] Cdk2 associates with Cyclin E to initiate DNA replication and with Cyclin A to promote progression through S phase.[15]

Interestingly, emerging evidence suggests a degree of redundancy and overlapping functions between Cdc2 and Cdk2.[16] Studies in knockout mice have shown that in the absence of Cdk2, Cdc2 can bind to Cyclin E and drive the G1/S transition, indicating a functional plasticity that ensures robust cell cycle progression.[17] This finding challenges the classical model of a strict division of labor among CDKs and has significant implications for the development of CDK inhibitors, as targeting a single CDK may not be sufficient to halt cell proliferation.[16]

Key Substrates of Cdc2

Once activated, the Cdc2/Cyclin B complex phosphorylates a vast array of downstream substrates, orchestrating the dramatic cellular rearrangements that occur during mitosis. These substrates are involved in processes such as chromosome condensation, nuclear envelope breakdown, spindle formation, and cytokinesis.[1][18]

| Substrate Family | Specific Examples | Cellular Process |

| Nuclear Lamins | Lamin A, B, C | Nuclear envelope breakdown |

| Histones | Histone H1 | Chromosome condensation |

| Microtubule-Associated Proteins | MAPs | Spindle dynamics |

| Transcriptional Regulators | ATF-2, Rb | Regulation of gene expression |

| Cytoskeletal Proteins | Vimentin | Cytoskeletal reorganization |

Table 1: A selection of key substrate families phosphorylated by Cdc2 during mitosis.

Experimental Protocols for Studying Cdc2 Kinase Activity

The study of Cdc2 kinase relies on a variety of experimental techniques to synchronize cell populations and measure kinase activity.

Cell Synchronization

To study cell cycle-dependent events, it is often necessary to synchronize a population of cells at a specific stage. Several methods can be employed to achieve this.[19][20][21]

1. Double Thymidine Block for G1/S Arrest: This method involves treating cells with a high concentration of thymidine, which inhibits DNA synthesis and arrests cells at the G1/S boundary. Releasing the block allows the cells to proceed synchronously through the S phase. A second thymidine block can be applied to achieve a more tightly synchronized population.[20]

Protocol: Double Thymidine Block

-

Culture cells to 30-40% confluency.

-

Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.

-

Wash the cells twice with pre-warmed, serum-free medium.

-

Add fresh, pre-warmed complete medium and incubate for 9-10 hours to release the cells from the first block.

-

Add thymidine again to a final concentration of 2 mM and incubate for another 15-17 hours.

-

To release the cells into S phase, wash the cells twice with pre-warmed, serum-free medium and add fresh, pre-warmed complete medium. Cells will synchronously progress through the cell cycle.

2. Nocodazole Treatment for G2/M Arrest: Nocodazole is a microtubule-depolymerizing agent that arrests cells in mitosis by activating the spindle assembly checkpoint.[22]

Protocol: Nocodazole Block

-

Culture cells to 50-60% confluency.

-

Add nocodazole to a final concentration of 50-100 ng/mL.

-

Incubate for 12-18 hours.

-

Mitotic cells can be collected by gentle shake-off.

In Vitro Kinase Assay

The enzymatic activity of Cdc2 can be directly measured using an in vitro kinase assay. This typically involves immunoprecipitating Cdc2 from cell lysates and then incubating the immunoprecipitate with a known substrate and radiolabeled ATP.[23]

Protocol: In Vitro Cdc2 Kinase Assay

-

Cell Lysis: Lyse synchronized cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysate with an anti-Cdc2 antibody followed by protein A/G-agarose beads to pull down Cdc2 complexes.

-

Kinase Reaction: Wash the immunoprecipitate and resuspend in kinase buffer containing a substrate (e.g., Histone H1) and [γ-³²P]ATP. Incubate at 30°C for 20-30 minutes.

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the phosphorylated substrate.

A non-radioactive alternative involves using a recombinant substrate and detecting phosphorylation with a phospho-specific antibody via Western blotting.[24]

Cdc2 in Drug Development

Given its central role in cell proliferation, Cdc2 is an attractive target for the development of anti-cancer therapies.[25] The goal of Cdc2 inhibitors is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest.[25][]

Numerous small molecule inhibitors targeting Cdc2 and other CDKs have been developed and are in various stages of preclinical and clinical development.[25][][27] These inhibitors can be broadly classified into ATP-competitive inhibitors and allosteric inhibitors.[28] A significant challenge in developing selective Cdc2 inhibitors is the high degree of homology in the ATP-binding pocket among different CDKs.[4] This can lead to off-target effects and toxicity. Therefore, the development of highly selective or allosteric inhibitors is a major focus of current research.[28]

| Inhibitor | Target(s) | Development Stage |

| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7 | Clinical Trials (Phase II)[] |

| PF-07104091 | CDK2 | Clinical Trials (Phase I/II)[25] |

| Nuvation Bio compound | CDK2/4/6 | Clinical Trials (Phase I/II)[] |

Table 2: Examples of CDK inhibitors in development.

Conclusion

Cdc2 kinase is a cornerstone of cell cycle regulation, and its intricate signaling pathways are fundamental to cell proliferation. A thorough understanding of its activation, regulation, and downstream targets is crucial for both basic research and the development of novel therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this dynamic field. The continued exploration of Cdc2 biology will undoubtedly uncover new avenues for therapeutic intervention in cancer and other proliferative disorders.

References

- 1. scbt.com [scbt.com]

- 2. The Kinetics of G2 and M Transitions Regulated by B Cyclins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Cell cycle regulation of CDK2 activity by phosphorylation of Thr160 and Tyr15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Cdc2/cyclin B activation in Xenopus egg extracts via inhibitory phosphorylation of Cdc25C phosphatase by Ca(2+)/calmodulin-dependent protein [corrected] kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation and activation of human cdc25-C by cdc2--cyclin B and its involvement in the self-amplification of MPF at mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. cdc2 protein kinase: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdc2 phosphorylation is required for its interaction with cyclin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. cdc2 phosphorylation is required for its interaction with cyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Cdc2: a monopotent or pluripotent CDK? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The substrates of the cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overview of cell synchronization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. Cell synchronization - Wikipedia [en.wikipedia.org]

- 22. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]